1,2-Dibromohexafluoropropane
Overview
Description
1,2-Dibromohexafluoropropane: is an organofluorine compound with the molecular formula C3Br2F6 and a molecular weight of 309.831 g/mol . It is a colorless, non-flammable liquid that is primarily used in various scientific research applications . The compound is known for its unique chemical properties, which make it a valuable reagent in synthetic chemistry and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromohexafluoropropane is typically synthesized by reacting hexafluoropropene with elementary bromine in liquid form . The initial stage of the reaction is initiated by the presence of this compound itself . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of a catalyst in a mixture of bromine and a polar solvent . This method enhances the reaction efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromohexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form hexafluoropropane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as chlorine or iodine, and the reactions are typically carried out under controlled temperature and pressure.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used, and the reactions are conducted in an inert atmosphere to prevent oxidation.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives of hexafluoropropane.
Reduction Reactions: Products include hexafluoropropane and its derivatives.
Scientific Research Applications
1,2-Dibromohexafluoropropane has a wide range of applications in scientific research, including:
Halogen Bonding in Supramolecular Chemistry: It is used to study halogen bonding, particularly in creating halogen-bonded supramolecular helices.
Molecular Structure and Conformational Studies: The compound is used in gas-phase electron diffraction and ab initio calculations to explore its structural aspects and conformational compositions.
Photochemical Reactions and Synthesis Studies: It plays a role in photochemically initiated reactions, particularly in the synthesis of various fluorinated compounds.
NMR Spectroscopy and Conformational Analysis: The compound is used in NMR spectroscopy to analyze conformational energy differences and isotopic effects.
Development of Covalent Organic Frameworks (COFs):
Mechanism of Action
The mechanism of action of 1,2-dibromohexafluoropropane involves its interaction with molecular targets through halogen bonding . The bromine atoms in the compound form halogen bonds with other molecules, leading to the formation of supramolecular structures . These interactions play a crucial role in the compound’s ability to influence molecular conformations and reactions .
Comparison with Similar Compounds
- 1,2-Dichlorohexafluoropropane
- 1,2-Diiodohexafluoropropane
- 1,2-Difluorohexafluoropropane
Comparison: 1,2-Dibromohexafluoropropane is unique due to its specific halogen bonding properties, which are distinct from those of its chloro, iodo, and fluoro analogs . The presence of bromine atoms allows for stronger halogen bonds compared to chlorine and fluorine, making it more effective in supramolecular chemistry applications . Additionally, the compound’s non-flammability and stability under various conditions make it a preferred choice for certain research applications .
Properties
IUPAC Name |
1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULQNFKNLFOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880143 | |
Record name | 1,2-Dibromohexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661-95-0 | |
Record name | 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=661-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dibromohexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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